molecular formula C24H25N3O3S B2375175 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide CAS No. 898424-76-5

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Cat. No.: B2375175
CAS No.: 898424-76-5
M. Wt: 435.54
InChI Key: UJBRDTAVVXVEAJ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide is a complex organic compound. This compound combines structural elements derived from isoquinolines, thiophenes, and oxalamides. Its multifaceted nature allows it to interact in diverse chemical and biological contexts, making it a subject of study across various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis

    • Start with the synthesis of 3,4-dihydroisoquinoline.

    • Follow a Friedel-Crafts acylation to introduce the thiophene ring.

    • Undergo a Mannich reaction to add the 2-(thiophen-2-yl)ethyl substituent.

  • N-Oxalamide Formation

    • Prepare oxalamide using oxalic acid and a methoxy-substituted aniline.

    • Couple the intermediate products through an amidation reaction under mild conditions to avoid decomposition.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory processes using bulk chemical reactors. This involves careful monitoring of temperature and pH, and the use of catalysts to increase yields and reduce reaction times. Key steps are automated, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Undergoes oxidation reactions at the isoquinoline and thiophene moieties.

    • Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction

    • Reduction reactions often target the nitro groups and double bonds.

    • Employ reagents like lithium aluminum hydride and sodium borohydride.

  • Substitution

    • Electrophilic and nucleophilic substitution reactions are prevalent due to the presence of aromatic rings.

    • Reagents like halogens and Grignard reagents are frequently used.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones from the thiophene ring, and hydroxylated products from the isoquinoline.

  • Reduction: : Forms amines and alkanes from nitro compounds and double bonds.

  • Substitution: : Results in various substituted derivatives, depending on the substituents and conditions used.

Scientific Research Applications

Chemistry

  • Used as a model compound to study aromatic substitution and coupling reactions.

Biology

  • Studied for its potential interactions with various biological receptors and enzymes.

Medicine

  • Investigated for its potential use as a pharmaceutical agent due to its ability to interact with multiple biological targets.

Industry

  • Used in the development of new materials, including polymers and resins.

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

  • Molecular Targets: : Binds to receptors and enzymes, modulating their activity.

  • Pathways Involved: : Influences signaling pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

Unique Characteristics

  • Combines structural features of isoquinolines and thiophenes with an oxalamide backbone, providing unique chemical reactivity and biological activity.

Similar Compounds

  • N1-(2-phenethyl)-N2-(3-methoxyphenyl)oxalamide: : Shares the oxalamide and methoxyphenyl components but lacks the isoquinoline and thiophene rings.

  • 3,4-dihydroisoquinoline derivatives: : Commonly used in the synthesis of compounds with neuroactive properties.

  • Thiophene derivatives: : Widely studied for their electronic properties and potential use in organic electronics.

This article should give you a comprehensive overview of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(3-methoxyphenyl)oxalamide

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(3-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-30-20-9-4-8-19(14-20)26-24(29)23(28)25-15-21(22-10-5-13-31-22)27-12-11-17-6-2-3-7-18(17)16-27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBRDTAVVXVEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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